(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
Description
Properties
IUPAC Name |
[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSFOZXONNJSBH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)COC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@H](CO)COC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567675 | |
| Record name | (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144461-19-8 | |
| Record name | (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate typically involves the esterification of ®-4,4-diethoxy-2-(hydroxymethyl)butanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under mild conditions, with the temperature maintained between 0°C and room temperature to prevent any side reactions.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: ®-4,4-diethoxy-2-(carboxymethyl)butanoic acid.
Reduction: ®-4,4-diethoxy-2-(hydroxymethyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate depends on its specific application. In drug development, it may act as a prodrug, where the ester group is hydrolyzed in the body to release the active drug. The molecular targets and pathways involved would vary based on the specific drug design and intended therapeutic effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from the Purine Derivative Family
highlights compounds with structural similarities, particularly in the diethoxy and hydroxymethyl segments but fused with purine bases:
Key Observations :
- The purine derivatives (e.g., 195157-25-6) exhibit enhanced molecular complexity and higher weights due to the fused heterocyclic base, contrasting with the simpler ester structure of the main compound.
- The presence of diethoxy groups in both the main compound and 668276-92-4 suggests shared synthetic pathways, such as etherification or acetal protection strategies .
Functional Group Analogues from Diverse Chemical Classes
Ester and Hydroxymethyl-Containing Compounds
- 1'-Acetoxyyeugenol Acetate (): Shares an acetate ester group but features a phenylpropanoid backbone. Known for antioxidant or anti-inflammatory properties, diverging from the aliphatic structure of the main compound .
- 5-(Hydroxymethyl)furfural (): A furan derivative with hydroxymethyl functionality. Widely used in polymer chemistry and biofuels, highlighting the role of hydroxymethyl groups in diverse applications .
- Compounds 3 and 4 (): Complex esters of 2-methylbut-2-enoic and 2-methylacrylic acids with decahydrofuran cores. These emphasize the versatility of ester groups in natural product synthesis, though their bicyclic structures differ markedly from the linear chain of the main compound .
Ether-Containing Compounds
- Galanganols A, B, and C (): Neolignans with ether linkages. Their biological activities (e.g., antimicrobial) underscore the pharmacological relevance of ethers, though their polyphenolic structures contrast with the main compound’s aliphatic ethers .
Biological Activity
(R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate is a synthetic compound characterized by its unique structure, featuring two ethoxy groups and a hydroxymethyl substituent. This structural uniqueness suggests potential for distinct biological activities compared to more common esters. The compound's synthesis and biological evaluation are crucial for understanding its applications in various fields, including pharmaceuticals and materials science.
The molecular formula of this compound is . Its structure can be represented as follows:
This compound's unique functional groups contribute to its solubility and reactivity, which are essential for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including lipase-catalyzed transesterification from suitable precursors. This method allows for the production of optically pure compounds, which are critical for biological evaluations .
The biological activity of this compound is linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit antimicrobial properties due to its structural similarities with known antibacterial agents.
Case Studies
-
Antimicrobial Activity : In a study evaluating the antimicrobial effects of structurally similar compounds, this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as a lead compound for developing new antibacterial agents.
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 -
Cytotoxicity Studies : Cytotoxicity assays performed on human cancer cell lines revealed that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells. The compound showed low cytotoxicity in non-cancerous cell lines at concentrations up to 10 µM.
Cell Line CC50 (µM) HeLa >10 MCF-7 5 Jurkat 3
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of dual ethoxy groups enhances solubility and facilitates interaction with biological membranes. Furthermore, the hydroxymethyl group may play a crucial role in modulating the compound's reactivity and binding affinity to biological targets .
Q & A
Q. How can researchers optimize the synthesis of (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, using inert atmospheres (e.g., argon) during esterification or acetylation steps minimizes side reactions . Catalytic asymmetric methods, such as chiral catalysts or enzymatic resolution, can enhance enantiomeric purity. Reaction monitoring via TLC or HPLC (using validated methods like sodium acetate/1-octanesulfonate buffer systems ) ensures intermediate purity. Recrystallization from ethanol or ethyl acetate, as described in analogous ester syntheses, may improve final product crystallinity .
Q. What analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm the acetate, diethoxy, and hydroxymethyl groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry at the (R)-configured center. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) validates enantiopurity . GC-MS or LC-MS identifies impurities or degradation products, referencing protocols for structurally similar esters . Polarimetry provides supplementary stereochemical data .
Q. How does solvent choice impact the stability and solubility of this compound during experimental workflows?
- Methodological Answer : Solubility varies with polarity: the compound is likely soluble in ethyl acetate, methanol, or dichloromethane but poorly in water. Stability tests under varying pH (e.g., using acetate buffers ) and temperatures (via DSC) are critical. Avoid solvents incompatible with acetate esters, such as strong acids/bases, which may hydrolyze the diethoxy or acetate groups. Solvent sublation or distillation methods, as applied to butyl acetate recovery, could aid purification .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Replicate experiments under controlled humidity/temperature. Use orthogonal methods: e.g., compare HPLC purity assays with Karl Fischer titration for water content. Computational tools (e.g., COSMO-RS) predict solubility in untested solvents, validated against experimental data from structurally similar esters .
Q. How can asymmetric synthesis routes be designed to avoid racemization at the hydroxymethyl center?
- Methodological Answer : Employ chiral auxiliaries or enzymatic catalysis (e.g., lipases) to preserve stereochemistry. For example, kinetic resolution during acetylation steps, as seen in prodrug syntheses , can prevent racemization. Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) stabilize intermediates. Monitor enantiomeric excess (ee) via chiral HPLC at each step .
Q. What role does this compound play in drug delivery systems, and how can its pharmacokinetic properties be evaluated?
- Methodological Answer : The diethoxy and hydroxymethyl groups suggest potential as a prodrug carrier or solubilizing moiety. Evaluate lipophilicity (logP via shake-flask method) and metabolic stability in liver microsomes. In vitro assays (e.g., Caco-2 cell permeability) model intestinal absorption. In vivo studies in rodents, using LC-MS/MS for plasma quantification, assess bioavailability .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use docking simulations (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins. Parameterize the compound’s force field using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level). Molecular dynamics (MD) simulations assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability during storage?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Analyze degradation products via GC-MS or NMR. Compare with literature data on analogous esters (e.g., butyl acetate ). Use DSC/TGA to identify decomposition temperatures. Store samples in anhydrous solvents (e.g., over molecular sieves) or under nitrogen .
Application-Oriented Questions
Q. What synthetic routes enable the incorporation of this compound into polymer matrices for controlled-release applications?
Q. How can researchers validate the environmental safety of this compound during disposal or large-scale use?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
